5-Oxaspiro[3.5]nonan-8-one
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Overview
Description
5-Oxaspiro[3.5]nonan-8-one is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.182. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
Efficient Synthesis Models
A model study for synthesizing anisatin involved creating 2-oxaspiro[3.5]nonane derivatives from methyl cyclohexanecarboxylate and 2-ethoxycarbonylcyclohexanone. These compounds were further oxidized to yield corresponding β-lactones, showcasing efficient synthesis methods for 5-oxaspiro[3.5]nonan-8-one and its derivatives (Kato, Kitahara, & Yoshikoshi, 1985).
Aldolization of Ketones
The synthesis of β-lactones through the aldolization of ketones with phenyl ester enolates has been studied. This process involves the production of various 1-oxaspiro[3.5]nonan-2-one derivatives, demonstrating a versatile synthetic route (Wedler & Schick, 2003).
Biological and Chemical Applications
Antimicrobial Agents
The synthesis of bispiroheterocyclic systems from 1-oxa-4-thiaspiro[4.4]nonan-2-one derivatives has been explored for potential antimicrobial applications. These derivatives have shown promise in comparative studies with tetracycline (Al-Ahmadi, 1996).
Ophiobolin-Type Sesterterpenes
New ophiobolin-type sesterterpenes featuring a rare oxaspiro[4.4]nonane moiety have been isolated from fungi. Some of these compounds, like compound 5, have exhibited significant selective antimicrobial activity (Liu et al., 2019).
Precursor in Fruit Flavor Compounds
2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one has been identified as a precursor to flavor compounds like 8,9-dehydrotheaspirone in white-fleshed nectarines. This discovery is significant for understanding the biochemical pathways of flavor compound formation in fruits (Knapp et al., 1997).
Spiroaminals Synthesis
The synthesis of spiroaminals, including 1-oxa-6-azaspiro[4.4]nonane, has been reviewed, highlighting their significance in natural and synthetic products with biological activities. This synthesis is crucial for creating compounds with potential therapeutic applications (Sinibaldi & Canet, 2008).
Chemical Reactions and Derivatives
Nucleophilic Ring Opening Reactions
Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate was used in nucleophilic ring opening reactions to form functionalized 2-oxaspiro[4.4]nonane derivatives, highlighting the versatility of these compounds in organic synthesis (Santos et al., 2000).
Regioselective Cleavage
The regioselective C–O bond cleavage of oxetane rings by an intramolecular attack of hydride in 5-methl-2-oxaspiro[3.5]nonan-5-ol has been studied, contributing to the understanding of stereochemistry in chemical reactions (Kato, Kitahara, & Yoshikoshi, 1986).
Safety and Hazards
Properties
IUPAC Name |
5-oxaspiro[3.5]nonan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-2-5-10-8(6-7)3-1-4-8/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPLCWBNGXFUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367945-40-1 |
Source
|
Record name | 5-oxaspiro[3.5]nonan-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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